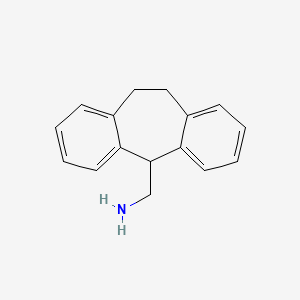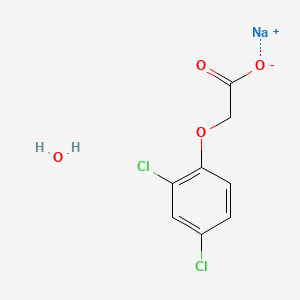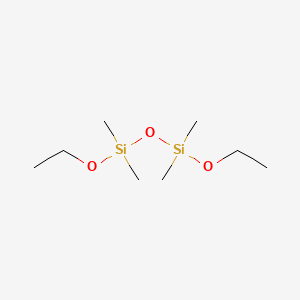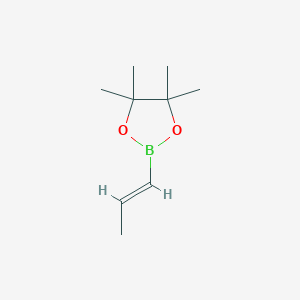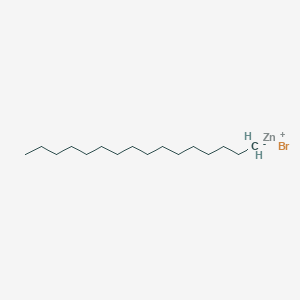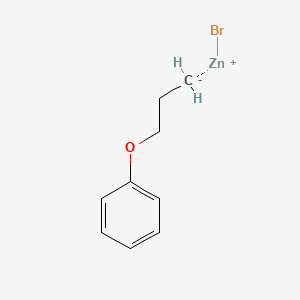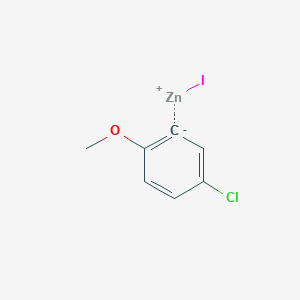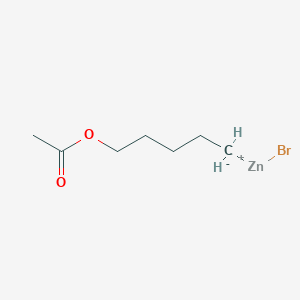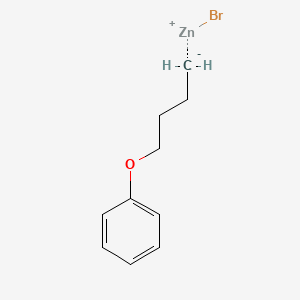
4-Phenoxybutylzinc bromide
Übersicht
Beschreibung
4-Phenoxybutylzinc bromide is a chemical compound with the molecular formula C10H13BrOZn . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenoxybutylzinc bromide consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 zinc atom . The molecular weight is approximately 294.5 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenoxybutylzinc bromide are not available, similar compounds are known to participate in various types of reactions. For instance, bromination reactions are common in organic chemistry .Wissenschaftliche Forschungsanwendungen
Ion-Pair HPLC Method Development
"4-Phenoxybutylzinc bromide" and its derivatives are used in developing high-performance liquid chromatography (HPLC) methods. A study by Almási, Fischer, & Perjési (2006) discusses a simple and rapid ion-pair HPLC method for quantitating 4-nitrophenol and its conjugates, highlighting the compound's role in chromatographic analyses.
Environmental Impact Analysis
Research by Pan & Zhang (2013) delves into the formation of brominated disinfection byproducts in chlorinated drinking water, indicating the environmental implications of compounds like "4-Phenoxybutylzinc bromide".
Endocrine-Disrupting Chemicals Synthesis
Boehme et al. (2010) focus on synthesizing various nonylphenol isomers, including derivatives of "4-Phenoxybutylzinc bromide", for biological and environmental studies. These compounds are critical in understanding the environmental impact of endocrine-disrupting chemicals (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
UV/Persulfate Treatment in Water Purification
Research by Wang, An, Shao, Gao, Du, & Xu (2020) investigates the effects of bromide in the UV/persulfate treatment process, showing the significance of brominated compounds in advanced oxidation processes for water purification.
Formation of Halogenated Byproducts
Kawakami, Nishi, Kishi, & Onodera (2009) study the formation of polybrominated and polychlorinated ethylphenoxyethylphenols during the chlorination of 4-ethylphenol solutions, indicating the role of brominated compounds like "4-Phenoxybutylzinc bromide" in the formation of various byproducts (Kawakami, Nishi, Kishi, & Onodera, 2009).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s important to note that the mode of action of a compound typically involves its interaction with its targets and any resulting changes. This could include binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway .
Biochemical Pathways
The specific biochemical pathways affected by 4-Phenoxybutylzinc bromide are currently unknown . Biochemical pathways are sequences of chemical reactions occurring within a cell . They can be affected by various factors, including the presence of certain compounds .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound .
Eigenschaften
IUPAC Name |
bromozinc(1+);butoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCZGSEOCBABE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




